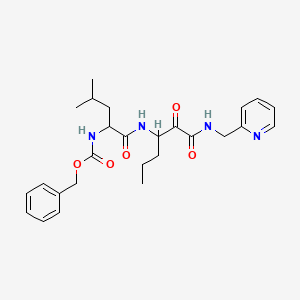
Cicloprolol hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Cicloprololhydrochlorid beinhaltet die Reaktion von 1-(4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)-3-(propan-2-ylamino)propan-2-ol mit Salzsäure. Die Reaktion wird typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .
Industrielle Produktionsverfahren: Die industrielle Produktion von Cicloprololhydrochlorid folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Reaktionsbehältern, um Konsistenz und Qualität zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um sicherzustellen, dass es pharmazeutische Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cicloprololhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit elektrochemischen Methoden oxidiert werden, um ihre Stoffwechselwege zu untersuchen.
Häufige Reagenzien und Bedingungen:
Oxidation: Elektrochemische Oxidation unter Verwendung einer Dünnschichtzelle gekoppelt mit Massenspektrometrie.
Reduktion: Chemische Reduktion unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.
Substitution: Nucleophile Substitutionsreaktionen unter Verwendung verschiedener Nucleophile unter kontrollierten Bedingungen.
Hauptprodukte, die gebildet werden:
Wissenschaftliche Forschungsanwendungen
Cicloprololhydrochlorid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: Untersuchung seiner Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen.
Industrie: Verwendung bei der Entwicklung neuer Betablocker mit verbesserter Wirksamkeit und Sicherheit.
5. Wirkmechanismus
Cicloprololhydrochlorid entfaltet seine Wirkung durch selektive Blockade der Beta-1-Adrenozeptoren im Herzen. Diese Wirkung reduziert die Auswirkungen von Adrenalin und Noradrenalin, was zu einer Abnahme der Herzfrequenz und des Blutdrucks führt . Die partielle Agonistaktivität der Verbindung an Beta-1-Rezeptoren trägt ebenfalls zu ihrem einzigartigen pharmakologischen Profil bei .
Molekulare Zielstrukturen und Signalwege:
Wirkmechanismus
Cicloprolol Hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . The compound’s partial agonist activity at beta-1 receptors also contributes to its unique pharmacological profile .
Molecular Targets and Pathways:
Beta-1 Adrenergic Receptors: Primary target for the compound’s antagonistic effects.
Signaling Pathways: Inhibition of cyclic adenosine monophosphate (cAMP) production and subsequent downstream effects.
Vergleich Mit ähnlichen Verbindungen
Cicloprololhydrochlorid wird mit anderen Betablockern wie Metoprolol, Propranolol und Atenolol verglichen. Während all diese Verbindungen das gemeinsame Merkmal des Beta-Adrenozeptor-Antagonismus teilen, ist Cicloprololhydrochlorid aufgrund seines selektiven Beta-1-Rezeptor-Antagonismus und seiner partiellen Agonistaktivität einzigartig .
Ähnliche Verbindungen:
Eigenschaften
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4.ClH/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15;/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQJSQQPCCLGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63659-12-1 (Parent) | |
| Record name | Cicloprolol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063686793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20979981 | |
| Record name | 1-(4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)-3-(isopropylamino)-2-propanol hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63686-79-3 | |
| Record name | Cicloprolol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063686793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)-3-(isopropylamino)-2-propanol hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CICLOPROLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T355YD4791 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















